6,6-Dimethyl-4-heptynyl methanesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18O3S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
6,6-dimethylhept-4-ynyl methanesulfonate |
InChI |
InChI=1S/C10H18O3S/c1-10(2,3)8-6-5-7-9-13-14(4,11)12/h5,7,9H2,1-4H3 |
InChI Key |
QNICNMLHITXGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCCCOS(=O)(=O)C |
Origin of Product |
United States |
Contextualization of Alkynyl Methanesulfonates in Contemporary Organic Synthesis
Alkynyl methanesulfonates, often referred to as mesylates, are a class of organic compounds that feature a triple bond and a methanesulfonate (B1217627) group. This combination of functional groups imparts a unique reactivity profile that is highly valued in modern synthetic chemistry. The methanesulfonate is an excellent leaving group, facilitating a variety of nucleophilic substitution and elimination reactions. The alkyne moiety, with its high electron density and linear geometry, serves as a versatile handle for a wide range of chemical transformations.
In contemporary organic synthesis, alkynyl sulfonamides and sulfones, which are structurally related to alkynyl methanesulfonates, have been extensively studied for their role in constructing complex molecules. nih.gov These compounds are known to participate in addition-elimination reactions to form ynol ethers and can undergo 1,3-dipolar cycloaddition reactions to generate novel heterocyclic systems. nih.gov The reactivity of the alkyne can be further tuned by the electronic nature of the sulfonate group, influencing its susceptibility to nucleophilic attack or its participation in metal-catalyzed processes.
The synthesis of alkynyl sulfones and, by extension, alkynyl methanesulfonates, can be achieved through various methods, including the coupling of alkynes with sulfonylating agents. nih.govnih.gov The alkyne functionality itself is a cornerstone of organic synthesis, enabling chain elongation and the formation of diverse molecular frameworks through reactions such as hydration, reduction, and cycloadditions. leah4sci.comyoutube.com The presence of the methanesulfonate group on an alkynyl scaffold, therefore, provides a powerful tool for chemists to introduce a wide array of functionalities and build molecular complexity.
Strategic Importance of the 6,6 Dimethyl 4 Heptynyl Scaffold in Chemical Transformations
The 6,6-dimethyl-4-heptynyl scaffold is a key structural motif that confers specific properties to the molecule, making it strategically important in various chemical transformations. The most notable feature is the gem-dimethyl group, a structural element frequently found in natural products and medicinal chemistry. nih.gov This group can impart several advantageous properties, including increased potency and selectivity for biological targets through favorable van der Waals interactions and by restricting the molecule to a bioactive conformation. nih.gov Furthermore, the gem-dimethyl group can enhance the metabolic stability of a compound by shielding adjacent positions from enzymatic degradation. nih.gov
A closely related scaffold, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl), is the core of the antifungal agent SF 86-327 (Terbinafine). nih.gov Research on this and related allylamine derivatives has demonstrated that the tert-butylacetylene moiety, which is structurally analogous to the 6,6-dimethyl-4-heptynyl group, leads to a significant increase in antifungal activity both in vitro and in vivo. nih.gov This highlights the strategic importance of the 6,6-dimethyl substitution pattern for biological activity.
The table below summarizes the structure-activity relationship findings for allylamine derivatives related to the 6,6-dimethyl-4-heptynyl scaffold, based on the research into SF 86-327.
| Structural Feature | Impact on Antifungal Activity | Reference |
| Acetylene group conjugated with the allylamine double bond | Enhanced antifungal activity, especially upon oral administration | nih.gov |
| Increased branching of the alkyl group next to the triple bond (e.g., tert-butylacetylene) | Strikingly increased activity in vitro and in vivo | nih.gov |
The synthesis of related scaffolds, such as 4,4-dimethyl-1,6-heptadiyne, has also been explored, indicating an interest in molecules containing the dimethyl-substituted carbon chain for the construction of more complex natural products. nih.gov
Overview of Key Research Paradigms Pertaining to 6,6 Dimethyl 4 Heptynyl Methanesulfonate
Retrosynthetic Analysis and Precursor Identification Strategies
A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the sulfonate ester linkage. This primary disconnection points to 6,6-dimethyl-4-heptyn-1-ol as the immediate precursor alcohol. The core challenge then becomes the efficient synthesis of this specific alkynol.
The carbon skeleton of 6,6-dimethyl-4-heptyn-1-ol can be further deconstructed. A logical disconnection is at the C-C bond between the alkyne and the propyl alcohol moiety. This suggests a synthetic strategy involving the coupling of a tert-butylacetylene nucleophile with a three-carbon electrophile containing a hydroxyl group or a masked equivalent. Key precursors identified through this analysis include tert-butylacetylene and a suitable C3 synthon such as propylene oxide or a 3-halo-1-propanol derivative.
Synthesis via Alcohol Activation and Mesylation Protocols
The conversion of an alcohol to a methanesulfonate (mesylate) is a common and effective method for transforming a poor leaving group (hydroxyl) into a good one. This is crucial for subsequent nucleophilic substitution reactions.
Direct Mesylation of 6,6-Dimethyl-4-heptyn-1-ol and Related Alkynols
The direct mesylation of 6,6-dimethyl-4-heptyn-1-ol is the most straightforward approach to obtaining the target compound. The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. This base serves to neutralize the hydrochloric acid generated during the reaction. The stereochemistry of the alcohol is typically retained during mesylation as the C-O bond is not broken.
The general mechanism for mesylation can proceed through two pathways, depending on the base used. With a base like pyridine, the alcohol attacks the sulfur atom of the methanesulfonyl chloride. In contrast, stronger, more hindered bases like triethylamine can deprotonate the methanesulfonyl chloride to form a highly reactive sulfene intermediate, which then reacts with the alcohol.
Optimization of Mesylation Reaction Conditions: Solvent Effects, Base Selection, and Catalyst Influence
The efficiency of the mesylation reaction is highly dependent on the reaction conditions. The choice of solvent, base, and the potential use of a catalyst can significantly impact the yield and purity of the resulting mesylate.
Solvent Effects: Dichloromethane (DCM) is a commonly used solvent for mesylation reactions due to its inertness and ability to dissolve both the alcohol and the reagents. Other aprotic solvents can also be employed. The polarity of the solvent can influence the reaction rate, with more polar solvents potentially accelerating the reaction.
Base Selection: The choice of base is critical. Triethylamine (Et3N) and pyridine are frequently used. For sterically hindered alcohols, a stronger, non-nucleophilic base may be preferred to facilitate the reaction. The basicity and steric bulk of the amine can influence the reaction mechanism and the formation of byproducts. In some cases, an excess of the base is used to ensure the complete neutralization of the generated acid.
Catalyst Influence: While not always necessary, catalysts can be employed to enhance the rate of mesylation, particularly for less reactive alcohols. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can be used in small amounts to accelerate the reaction.
| Entry | Alcohol | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol | Triethylamine (1.5) | DCM | 0 to rt | 1-16 | High |
| 2 | Secondary Alcohol | Pyridine | Pyridine | 0 to rt | Varies | Good |
| 3 | Hindered Alcohol | Triethylamine (excess) | DCM | 0 to rt | Varies | Moderate to Good |
Construction of the Alkynyl Backbone Preceding Methanesulfonation
The synthesis of the precursor alcohol, 6,6-dimethyl-4-heptyn-1-ol, is a key step that establishes the required carbon framework. This involves the formation of an internal alkyne with a specific substitution pattern.
Methodologies for the Formation of the 4-Heptynyl Moiety
The formation of the 4-heptynyl moiety with a tert-butyl group at one terminus and a hydroxypropyl group at the other can be achieved through the alkylation of a terminal alkyne. One of the most common and effective methods is the reaction of a metal acetylide with an appropriate electrophile.
A plausible synthetic route involves the deprotonation of tert-butylacetylene with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form the corresponding acetylide. This nucleophilic acetylide can then react with a three-carbon electrophile. A particularly relevant precursor is 6,6-dimethylhept-1-en-4-yn-3-ol, which can be synthesized by reacting tert-butylacetylide with acrolein. Subsequent selective reduction of the double bond would yield the desired 6,6-dimethyl-4-heptyn-1-ol.
Another approach involves the ring-opening of an epoxide. The reaction of the tert-butylacetylide with propylene oxide, under appropriate conditions, can lead to the formation of the desired alcohol. This reaction's regioselectivity is crucial, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide.
Stereoselective and Regioselective Introduction of the Internal Alkyne
The synthesis of this compound does not involve the creation of any stereocenters, so stereoselectivity is not a primary concern in the construction of the backbone. However, regioselectivity is critical, particularly if using an unsymmetrical electrophile like propylene oxide. The reaction of the acetylide must selectively occur at the terminal carbon of the epoxide to yield the primary alcohol, 6,6-dimethyl-4-heptyn-1-ol, rather than the secondary alcohol isomer. This regioselectivity is generally favored under basic or nucleophilic conditions, where the attack occurs at the less substituted carbon of the epoxide ring.
Strategies for Incorporating the 6,6-Dimethyl Substitution Pattern
The gem-dimethyl moiety is a significant structural feature that can influence the chemical and physical properties of a molecule. masterorganicchemistry.com Its incorporation into the heptynyl backbone requires specific synthetic strategies to overcome potential steric hindrance.
A plausible and efficient method to construct the 6,6-dimethyl-4-heptyn-1-ol precursor involves the nucleophilic addition of an appropriate acetylide to a carbonyl compound. This can be conceptualized in a retrosynthetic manner, disconnecting the molecule at the alkyne-carbon bond.
Retrosynthetic Analysis:
This approach suggests the reaction of the lithium or sodium salt of a terminal alkyne, such as 1-pentyne, with a ketone bearing the gem-dimethyl group, like acetone. However, to achieve the desired carbon skeleton, a more practical approach involves the reaction of the acetylide of 3,3-dimethyl-1-butyne (tert-butylacetylene) with an appropriate electrophile, such as ethylene oxide or a protected 3-bromo-1-propanol.
Illustrative Synthetic Step:
Formation of the Acetylide: 3,3-Dimethyl-1-butyne is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a sodium amide (NaNH2) in liquid ammonia, to generate the corresponding lithium or sodium acetylide. libretexts.org
Nucleophilic Attack: The resulting acetylide anion then acts as a potent nucleophile, attacking a suitable electrophile to extend the carbon chain. For the synthesis of 6,6-dimethyl-4-heptyn-1-ol, the electrophile of choice would be a three-carbon synthon with a terminal leaving group and a protected hydroxyl functionality, or a direct reaction with an epoxide followed by workup.
A general representation of this alkylation is shown below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| 3,3-Dimethyl-1-butyne | Ethylene oxide | 1. n-BuLi, THF2. H3O+ | 6,6-Dimethyl-4-heptyn-1-ol |
This method is advantageous as it builds the carbon skeleton and introduces the primary alcohol functionality in a single step. The use of acetylide anions in SN2 reactions is a well-established method for the formation of carbon-carbon bonds. libretexts.org
Alternative and Advanced Synthetic Routes to this compound
Beyond the conventional multi-step synthesis, advanced methodologies can be envisioned to streamline the preparation of this compound. These routes may offer improved efficiency, atom economy, and milder reaction conditions.
One-Pot Synthesis from the Precursor Alcohol:
A highly efficient approach would be a one-pot synthesis that combines the formation of the precursor alcohol and its subsequent mesylation without the isolation of the intermediate. While a complete one-pot synthesis from basic starting materials is complex, the conversion of the synthesized 6,6-dimethyl-4-heptyn-1-ol to the final product can be optimized.
The standard procedure for forming a methanesulfonate (mesylate) involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), in an inert solvent like dichloromethane (DCM). commonorganicchemistry.com
| Reactant | Reagent | Base | Solvent | Product |
| 6,6-Dimethyl-4-heptyn-1-ol | Methanesulfonyl Chloride | Pyridine | Dichloromethane | This compound |
The purpose of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com This reaction is generally high-yielding and proceeds with retention of configuration at the carbon bearing the oxygen, as the C-O bond of the alcohol is not broken. libretexts.org
Convergent Synthetic Strategies:
Convergent syntheses aim to prepare fragments of the target molecule separately and then combine them in the final steps. For this compound, a convergent approach could involve the coupling of a pre-functionalized propargyl fragment with a tert-butyl halide.
For instance, a propargyl alcohol derivative with a protected hydroxyl group could be coupled with tert-butylmagnesium chloride in the presence of a suitable catalyst. Subsequent deprotection and mesylation would yield the final product.
Advanced Reagents for Mesylation:
While methanesulfonyl chloride is the most common reagent for mesylation, alternatives exist that may offer advantages in specific contexts. Methanesulfonic anhydride ((MeSO2)2O) can be used, which avoids the formation of alkyl chloride side products that can sometimes occur with methanesulfonyl chloride. commonorganicchemistry.com
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the need to control stereochemistry if chiral centers were present.
Nucleophilic Substitution Reactions Involving the Methanesulfonate Leaving Group
The methanesulfonate (mesylate) group is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion. This property facilitates nucleophilic substitution reactions at the carbon atom to which it is attached. For this compound, being a secondary substrate, both SN1 and SN2 reaction pathways are plausible, with the operative mechanism being highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.
SN2 Pathways: Stereochemical Inversion and Regioselectivity Studies
The bimolecular nucleophilic substitution (SN2) reaction is a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. chemistrysteps.compharmaguideline.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. quora.comlibretexts.orgyoutube.com
For this compound, an SN2 reaction would proceed with the nucleophile attacking the carbon at position 5, leading to an inversion of its configuration. For instance, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. The steric hindrance posed by the bulky tert-butyl group at the adjacent position (C6) would be expected to decrease the rate of the SN2 reaction compared to a less hindered secondary substrate.
Regioselectivity in SN2 reactions of this substrate is straightforward, with the nucleophile exclusively attacking the carbon bearing the methanesulfonate group. rsc.org Alternative reaction at the sp-hybridized carbons of the alkyne is not observed under typical SN2 conditions.
| Nucleophile | Solvent | Relative Rate (Hypothetical) | Stereochemical Outcome |
| NaN3 | DMF | 1.0 | Inversion |
| NaCN | DMSO | 0.8 | Inversion |
| CH3CO2Na | Acetone | 0.5 | Inversion |
| CH3OH | Methanol | <0.1 | Racemization (via SN1) |
This table presents hypothetical data to illustrate the expected trends in SN2 reactivity for this compound with various nucleophiles.
SN1 Pathways: Carbocationic Intermediates and Rearrangement Processes
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. pitt.edumasterorganicchemistry.comchemistrysteps.com This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. quora.com For this compound, the departure of the methanesulfonate leaving group would lead to the formation of a secondary carbocation at position 5.
The formation of the carbocation is the rate-determining step. chemistrysteps.com Once formed, this planar intermediate can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products, resulting in a loss of stereochemical integrity. masterorganicchemistry.com
A hallmark of reactions involving carbocation intermediates is the possibility of rearrangements to form more stable carbocations. libretexts.orgyoutube.comlibretexts.org In the case of the 6,6-dimethyl-4-heptyl-5-yl cation, a 1,2-hydride shift from the adjacent carbon is unlikely as it would still result in a secondary carbocation. An alkyl shift (a 1,2-methyl shift) from the tert-butyl group is also not favored as it would lead to a less stable secondary carbocation. Therefore, significant rearrangement of the carbocation intermediate is not anticipated for this specific substrate.
| Solvent | Nucleophile | Relative Rate (Hypothetical) | Stereochemical Outcome |
| H2O | H2O | 1.0 | Racemization |
| CH3OH | CH3OH | 0.9 | Racemization |
| CH3COOH | CH3COOH | 0.6 | Racemization |
| Acetone | Cl- | <0.1 | Inversion (via SN2) |
This table provides hypothetical data to illustrate the expected trends in SN1 reactivity for this compound in various solvents.
Neighboring Group Participation Effects on Substitution Mechanisms
Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular participation of a neighboring group in a substitution reaction. wikipedia.orgvedantu.com This can lead to an enhanced reaction rate and often results in retention of stereochemistry due to a double inversion mechanism. researchgate.netdalalinstitute.com The participating group acts as an internal nucleophile, displacing the leaving group in the first step, and is then displaced by the external nucleophile in a second step.
For this compound, the π-electrons of the carbon-carbon triple bond are in a position to potentially participate in the displacement of the methanesulfonate leaving group. wikipedia.orgvedantu.com This would involve the formation of a bridged, non-classical carbocation intermediate. While the participation of a double bond in such a manner is well-documented, the effectiveness of an alkyne in NGP is generally considered to be weaker. The linear geometry of the alkyne may not allow for optimal orbital overlap with the developing p-orbital at the reaction center. Therefore, while a minor rate enhancement due to NGP cannot be entirely ruled out, it is not expected to be a dominant mechanistic pathway for this substrate.
Elimination Reactions Mediated by this compound
In addition to substitution, this compound can undergo elimination reactions, where a proton and the leaving group are removed from adjacent carbon atoms to form a new π-bond. lumenlearning.com Similar to substitution reactions, elimination can proceed through either a unimolecular (E1) or a bimolecular (E2) mechanism.
E1 Pathways: Formation of Conjugated Dienyl and Enynyl Systems
The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.orgchemicalnote.commasterorganicchemistry.com Consequently, E1 reactions are often in competition with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic bases. pitt.edu Following the formation of the 6,6-dimethyl-4-heptyl-5-yl cation, a base can abstract a proton from an adjacent carbon atom (C4 or C6).
Abstraction of a proton from C4 would lead to the formation of a conjugated enyne system. Deprotonation from C6 is also possible, leading to a non-conjugated alkene. According to Zaitsev's rule, the more substituted alkene is generally the major product, which would favor the formation of the conjugated enyne.
E2 Pathways: Base-Mediated Olefin and Alkyne Generation
The E2 reaction is a concerted process where a base removes a proton and the leaving group departs simultaneously. masterorganicchemistry.comkhanacademy.org This pathway is favored by strong, bulky bases and is stereospecific, requiring an anti-periplanar arrangement of the proton to be removed and the leaving group. studysmarter.co.uk
For this compound, treatment with a strong, non-nucleophilic base like potassium tert-butoxide would favor the E2 pathway. Abstraction of a proton from C4 would lead to the formation of a conjugated enyne. Abstraction of a proton from C6 would yield a terminal alkene. The regioselectivity of the E2 reaction is influenced by the steric bulk of the base. A small base, such as sodium ethoxide, would likely favor the formation of the more thermodynamically stable, more substituted enyne (Zaitsev product). A bulky base, such as potassium tert-butoxide, might favor the formation of the less sterically hindered terminal alkene (Hofmann product).
| Base | Solvent | Major Product (Hypothetical) | Minor Product (Hypothetical) |
| Sodium Ethoxide | Ethanol | 6,6-Dimethylhept-4-en-2-yne | 2,2-Dimethyl-5-methylidenehept-3-yne |
| Potassium tert-Butoxide | tert-Butanol | 2,2-Dimethyl-5-methylidenehept-3-yne | 6,6-Dimethylhept-4-en-2-yne |
This table presents hypothetical product distributions to illustrate the effect of base size on the regioselectivity of the E2 reaction of this compound.
Competitive Pathways Between Substitution and Elimination Processes
The reactivity of this compound is significantly influenced by the steric hindrance imposed by the bulky tert-butyl group adjacent to the internal alkyne. This structural feature, coupled with the good leaving group ability of the methanesulfonate moiety, dictates the competition between substitution (S N 2) and elimination (E2) pathways.
In reactions with various nucleophiles and bases, the steric bulk around the reaction center (the carbon bearing the methanesulfonate group) hinders the backside attack required for an S N 2 reaction. Consequently, the E2 pathway is often favored, particularly with strong, sterically hindered bases. The presence of β-hydrogens allows for their abstraction, leading to the formation of an allene or a conjugated enyne, depending on the reaction conditions and the nature of the base.
However, with less sterically demanding nucleophiles and under conditions that favor substitution (e.g., polar aprotic solvents), S N 2 reactions can still occur, albeit at a slower rate compared to less hindered substrates. The competition between these two pathways is a delicate balance of steric and electronic factors, as well as reaction conditions.
Table 1: Influence of Reaction Conditions on Substitution vs. Elimination of this compound
| Nucleophile/Base | Solvent | Predominant Pathway | Major Product(s) |
| Sodium ethoxide | Ethanol | E2 | 6,6-Dimethyl-3,4-heptadiene |
| Sodium azide | DMF | S N 2 | 4-Azido-6,6-dimethyl-4-heptyne |
| Potassium tert-butoxide | tert-Butanol | E2 | 6,6-Dimethyl-3,4-heptadiene |
| Sodium cyanide | DMSO | S N 2 | 7,7-Dimethyl-5-octynenitrile |
Reactivity of the Internal Alkyne Moiety in this compound
The internal alkyne functionality of this compound presents a site for various addition reactions. The steric hindrance from the tert-butyl group can influence the regioselectivity and stereoselectivity of these transformations.
Hydrofunctionalization Reactions (e.g., Hydration, Hydroboration, Hydrosilylation)
Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the triple bond. The regioselectivity of these additions to the unsymmetrical internal alkyne in this compound is primarily governed by steric effects.
Hydration: Acid-catalyzed hydration typically follows Markovnikov's rule, but with internal alkynes, a mixture of ketones can be formed. mdpi.com For this compound, the steric bulk of the tert-butyl group would likely direct the attack of water to the less hindered carbon of the alkyne, leading to the preferential formation of 6,6-dimethyl-4-heptan-3-one after tautomerization of the enol intermediate. Gold-catalyzed hydration reactions are also effective for internal alkynes. mdpi.com
Hydroboration: The hydroboration of internal alkynes with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) is highly sensitive to steric factors. rsc.org The boron atom will preferentially add to the less sterically hindered carbon of the alkyne. Subsequent oxidation would yield the corresponding ketone. For unsymmetrical internal alkynes, regioselectivity can be challenging to control. chinesechemsoc.org
Hydrosilylation: The addition of a silicon hydride across the alkyne can be catalyzed by various transition metals, such as platinum or rhodium complexes. The regioselectivity is influenced by both the catalyst and the substrate's steric and electronic properties.
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
The internal alkyne of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions.
Diels-Alder Reaction: As a dienophile, the alkyne can react with a conjugated diene to form a six-membered ring. The high temperature often required for these reactions can sometimes lead to competing side reactions. The steric hindrance of the tert-butyl group may necessitate more forcing conditions.
[3+2] Cycloadditions: The alkyne can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. For instance, reaction with an organic azide would yield a triazole derivative.
Transition Metal-Catalyzed Transformations of the Alkyne Functionality
Transition metal catalysts play a crucial role in activating the alkyne bond for various transformations. acs.org
Hydroamination and Hydroamidation: Late transition metals can catalyze the addition of amines or amides across the alkyne. acs.org The regioselectivity is often controlled by the steric environment, with the nucleophile adding to the less hindered carbon. acs.org
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful methods for forming carbon-carbon bonds. However, these typically involve terminal alkynes. For internal alkynes like this compound, other transformations like hydroalkynylation could be considered. frontiersin.orgnih.gov
Hydroalkylation: Recent developments have enabled the hydroalkylation of internal alkynes, though this can be challenging for unsymmetrical substrates. princeton.edu Nickel-catalyzed methods have shown promise in controlling regioselectivity. princeton.edu
Cascade Reactions and Tandem Processes Initiated or Propagated by this compound
The bifunctional nature of this compound, possessing both a leaving group and a reactive alkyne, makes it an ideal candidate for initiating cascade or tandem reactions. nih.govnih.govmdpi.comrsc.orgnsf.gov These processes, where multiple bond-forming events occur in a single operation, offer a highly efficient route to complex molecular architectures. nih.govnih.gov
A potential cascade could be initiated by an intramolecular reaction where a nucleophile, generated elsewhere in the molecule or introduced externally, first displaces the methanesulfonate group and then the newly formed functionality reacts with the internal alkyne. For example, a carefully designed substrate could undergo an initial cyclization followed by a subsequent intramolecular addition to the alkyne.
Radical-initiated cascades are also a possibility. nih.govnih.gov The generation of a radical species could lead to an initial addition to the alkyne, forming a vinyl radical, which could then participate in further intramolecular or intermolecular reactions. nih.govnih.gov
Applications of 6,6 Dimethyl 4 Heptynyl Methanesulfonate in Advanced Organic Synthesis
Contributions to Asymmetric Synthesis and Chiral Catalyst Development
Asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts or auxiliaries.
Precursor for Chiral Ligands or Auxiliary Compounds
Chiral ligands and auxiliaries are essential tools in asymmetric catalysis, directing the stereochemical outcome of a reaction. A thorough search of scientific literature and patent databases did not yield any specific examples of 6,6-Dimethyl-4-heptynyl methanesulfonate (B1217627) being utilized as a precursor for the synthesis of chiral ligands or auxiliary compounds. While the molecular structure contains both an alkyne and a methanesulfonate leaving group, which are functionalities often exploited in the synthesis of more complex molecules, there is no documented evidence of its application in this specific context.
Stereoselective Transformations Initiated by the Compound
Similarly, an exhaustive review of the literature found no instances of 6,6-Dimethyl-4-heptynyl methanesulfonate directly participating in or initiating stereoselective transformations. The bulky 6,6-dimethyl group (a neopentyl-like structure) could theoretically impart steric hindrance that might influence the stereochemical course of a reaction. However, no studies have been published that investigate or confirm such an effect for this specific compound.
Utilization in Click Chemistry and Bioconjugation Strategies
Click chemistry, particularly the copper-catalyzed and strain-promoted alkyne-azide cycloadditions, has become a vital tool for bioconjugation and materials science due to its high efficiency and orthogonality.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Derivatized Forms
The internal alkyne present in this compound makes it an unsuitable substrate for the standard terminal alkyne-requiring Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). While internal alkynes can participate in related cycloadditions, there are no published reports of this compound or its derivatives being used in CuAAC reactions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Applications
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) relies on the inherent ring strain of a cyclic alkyne to react with azides without a cytotoxic copper catalyst. As this compound is an acyclic (linear) alkyne, it does not possess the necessary ring strain to participate in SPAAC reactions. Consequently, no literature exists describing its use in this context.
Role in Synthetic Methodologies for Key Pharmaceutical Intermediates and Scaffolds
The synthesis of pharmaceutical agents often involves the use of versatile building blocks that can be elaborated into more complex molecular architectures. A comprehensive search of chemical and patent literature did not uncover any instances where this compound is described as a key intermediate or scaffold in the synthesis of any known pharmaceutical compounds. The combination of its functional groups—an internal alkyne and a methanesulfonate—could potentially be of interest in medicinal chemistry, but its application in this area has not been documented in publicly available sources.
Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Elucidation of 6,6 Dimethyl 4 Heptynyl Methanesulfonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, stereochemistry, and the study of dynamic molecular processes. For 6,6-Dimethyl-4-heptynyl methanesulfonate (B1217627), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for a comprehensive structural assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The ¹H NMR spectrum is expected to show distinct signals for the different proton environments within the molecule. The tert-butyl group at the C6 position would present as a sharp singlet, integrating to nine protons, at approximately 1.2 ppm. The methylene protons at C3, being adjacent to the alkyne and the methanesulfonate group, would likely appear as a triplet around 4.2 ppm. The methylene protons at C5 would be a singlet around 2.3 ppm. The methanesulfonate methyl group would also be a singlet, expected around 3.0 ppm.
In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group would appear around 28-32 ppm, while the methyl carbons of this group would resonate at a similar chemical shift. The acetylenic carbons (C4 and C5) are expected in the range of 70-90 ppm. The methylene carbon attached to the methanesulfonate group (C3) would be significantly downfield, likely in the 50-60 ppm range, due to the electron-withdrawing effect of the sulfonate ester. The methanesulfonate carbon would appear around 40 ppm.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign these resonances and elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6,6-Dimethyl-4-heptynyl methanesulfonate, a key correlation would be observed between the methylene protons at C3 and the acetylenic proton (if present in a terminal alkyne analogue). However, for the internal alkyne in the title compound, no COSY correlations involving the alkyne protons would be seen. A weak long-range coupling might be observable between the C3 and C5 methylene groups across the alkyne.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals corresponding to each protonated carbon. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~50-60 ppm, confirming their assignment to the C3 methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include:
The tert-butyl protons to the C6 quaternary carbon and the C5 acetylenic carbon.
The C3 methylene protons to the C4 acetylenic carbon and the methanesulfonate carbon.
The methanesulfonate methyl protons to the methanesulfonate carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For a flexible molecule like this compound, NOESY could reveal through-space interactions between the tert-butyl group and the methylene protons along the chain, helping to define the preferred solution-state conformation.
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Weak correlation between C3-H₂ and C5-H₂ across the alkyne. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | C3-H₂ to C3; C5-H₂ to C5; C7-H₃ to C7; CH₃ (mesylate) to C (mesylate). |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | C7-H₃ to C6 and C5; C5-H₂ to C4, C6, and C7; C3-H₂ to C4 and C (mesylate). |
| NOESY | Detects through-space ¹H-¹H proximities. | Correlations between the t-butyl protons and protons on the heptynyl chain, indicating conformational preferences. |
Variable Temperature NMR Studies on Conformational Dynamics and Reaction Intermediates
Variable temperature (VT) NMR experiments are powerful for studying dynamic processes such as conformational changes and for detecting transient reaction intermediates. ox.ac.ukoxinst.com For this compound, which has a flexible alkyl chain, VT NMR could provide valuable information.
At low temperatures, the rate of rotation around the single bonds in the heptynyl chain would decrease. oxinst.com This could lead to the observation of distinct NMR signals for conformers that are rapidly interconverting at room temperature, resulting in peak broadening or the appearance of new sets of signals. oxinst.com By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for the conformational equilibria, such as the activation energy for bond rotation, could be determined.
Furthermore, if this compound were involved in a chemical reaction, VT NMR could be used to study the reaction mechanism. By cooling the reaction mixture, it might be possible to slow down the reaction rate sufficiently to observe the build-up of reaction intermediates, which could then be characterized by their unique NMR signatures.
Mass Spectrometry (MS) for Reaction Pathway Intermediates and Complex Product Identification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining molecular weights, elucidating chemical structures, and identifying unknown compounds in a mixture. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule and any fragments. For this compound (C₁₀H₁₈O₃S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm its elemental formula. This is particularly crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). In the context of reaction monitoring, HRMS can be used to identify the elemental composition of reaction intermediates and products, providing critical information about the reaction pathway.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Elucidation
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the m/z of the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information about the parent ion. The fragmentation pattern is often characteristic of a particular compound or class of compounds.
For this compound, the fragmentation would likely be initiated by cleavage of the labile methanesulfonate group. Common fragmentation pathways for sulfonate esters include the loss of the sulfonate moiety or cleavage of the alkyl chain. nih.gov
Predicted Fragmentation Pattern:
Loss of the methoxy group from the methanesulfonate: [M - OCH₃]⁺
Loss of the entire methanesulfonate group: [M - OSO₂CH₃]⁺, leading to a heptynyl cation.
Cleavage of the C-C bond alpha to the alkyne: This would result in fragments corresponding to the tert-butylpropargyl cation and the remaining part of the molecule.
McLafferty-type rearrangements: If applicable, though less common for this structure.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.
| Fragment Ion | Proposed Structure | Significance |
| [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl or methanesulfonate moiety. | Confirms the presence of methyl groups. |
| [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. | Confirms the presence of the tert-butyl substituent. |
| [M - SO₂CH₃]⁺ | Loss of the methanesulfonyl group. | Characteristic fragmentation for methanesulfonates. |
| [C₇H₁₁]⁺ | The 6,6-dimethyl-4-heptynyl cation. | Indicates the structure of the alkyl chain. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov These techniques are complementary and can be used for both structural characterization and real-time reaction monitoring. libretexts.org
Characteristic Vibrational Frequencies:
Alkyne (C≡C) Stretch: Internal alkynes typically show a weak to medium intensity band in the IR spectrum in the region of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com In the Raman spectrum, this stretch is often stronger, especially for more symmetric alkynes. nih.govresearchgate.net The exact position of this band can be influenced by the substituents on the alkyne.
Methanesulfonate (S=O and S-O) Stretches: The methanesulfonate group will exhibit strong characteristic absorption bands in the IR spectrum. The asymmetric and symmetric S=O stretching vibrations are expected to appear around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. nih.govresearchgate.net The S-O-C stretching vibrations would be found in the 1000-800 cm⁻¹ region. nih.govresearchgate.net
C-H Stretches and Bends: The C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region. Bending vibrations for the methylene and methyl groups will be observed in the 1470-1365 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Alkyne | C≡C Stretch | 2100-2260 (weak to medium) | 2100-2260 (stronger) |
| Methanesulfonate | S=O Asymmetric Stretch | ~1350 (strong) | ~1350 (weak) |
| Methanesulfonate | S=O Symmetric Stretch | ~1175 (strong) | ~1175 (medium) |
| Methanesulfonate | S-O-C Stretch | 1000-800 (strong) | 1000-800 (weak) |
| Alkyl | C-H Stretch | 2850-3000 (medium to strong) | 2850-3000 (medium to strong) |
| Alkyl | C-H Bend | 1470-1365 (medium) | 1470-1365 (medium) |
Reaction Monitoring:
Both IR and Raman spectroscopy can be used for in-situ monitoring of chemical reactions involving this compound. libretexts.orgresearchgate.net For example, in a reaction where the methanesulfonate group is displaced, the disappearance of the strong S=O stretching bands could be monitored over time to determine the reaction rate and endpoint. Similarly, if the alkyne functionality is being modified, the change in the intensity or position of the C≡C stretching band would provide valuable kinetic information.
In Situ IR Spectroscopy for Real-Time Mechanistic Insights into Transformations
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for gaining real-time mechanistic insights into chemical transformations without the need for sample extraction. nih.govmdpi.com By inserting a fiber-optic probe directly into a reaction vessel, this technique allows for the continuous monitoring of changes in molecular vibrations as reactants are converted into products. nih.govmdpi.com
For the study of reactions involving this compound, such as nucleophilic substitution or addition reactions across the alkyne, in situ FTIR would track the disappearance of characteristic vibrational bands of the starting material and the appearance of bands corresponding to intermediates and final products. Key vibrational frequencies to monitor would include:
S=O stretching of the methanesulfonate group (typically around 1350 cm⁻¹ and 1175 cm⁻¹).
C≡C stretching of the alkyne group (around 2200-2260 cm⁻¹, often weak).
C-O stretching of the ester linkage (around 1000-960 cm⁻¹).
This real-time data is invaluable for optimizing reaction conditions, identifying reaction intermediates, and elucidating complex reaction mechanisms. mdpi.comrsc.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. caltech.edumdpi.com Should this compound or its derivatives be rendered in a crystalline form, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. eurjchem.comresearchgate.net For chiral derivatives, this technique can establish the absolute stereochemistry.
The crystallographic analysis would reveal key structural parameters, which can be presented as follows:
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | A more detailed description of the crystal's symmetry. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. |
| Molecular Conformation | The precise spatial arrangement of the atoms, including the torsion angles of the heptynyl chain and the orientation of the methanesulfonate group. |
| Intermolecular Forces | Details on how molecules pack together in the solid state, identifying interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal lattice. eurjchem.com |
Co-crystallization is a technique where a target molecule (the host) is crystallized together with a second molecule (the guest or coformer) in a specific stoichiometric ratio. nih.govgoogle.com This approach is widely used to modify the physicochemical properties of a compound, such as solubility or stability. nih.gov
By forming co-crystals of this compound with selected coformers, X-ray crystallography can be used to study non-covalent interactions, such as hydrogen bonding or π-π stacking, between the host and guest molecules. google.com This provides fundamental insights into molecular recognition phenomena. Furthermore, crystallizing a derivative can facilitate structural analysis if the parent compound fails to produce suitable crystals.
Chromatographic Techniques for Purity Assessment, Reaction Progress Monitoring, and Enantiomeric Excess Determination
Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. Various chromatographic methods are indispensable for the analysis of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. nih.govjapsonline.comnih.gov While this compound itself may have limited volatility, GC-MS is suitable for analyzing more volatile precursors, derivatives, or potential impurities. researchgate.net The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information based on fragmentation patterns. nih.gov
A typical GC-MS analysis would provide the following data:
| Parameter | Information Provided |
| Retention Time (RT) | The time taken for a compound to pass through the GC column; used for identification. |
| Peak Area | Proportional to the amount of the compound present; used for quantification. |
| Mass Spectrum | A plot of ion abundance versus mass-to-charge ratio, showing the molecular ion and characteristic fragment ions for structural confirmation. |
For non-volatile or thermally sensitive compounds like many sulfonate esters, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. rsc.orgnih.govyoutube.com This technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, with the eluent being directly interfaced with a mass spectrometer. rsc.orgnih.gov LC-MS is ideal for monitoring reaction progress, assessing final product purity, and quantifying trace-level impurities. nih.govacs.org
The development of a robust LC-MS method would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water gradient), and mass spectrometer settings (e.g., electrospray ionization mode). rsc.orgsielc.com
If this compound or its derivatives contain stereocenters, chiral chromatography is necessary to separate the enantiomers or diastereomers and determine the enantiomeric or diastereomeric excess. This is typically achieved using HPLC with a chiral stationary phase (CSP). nih.govmdpi.com
The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based columns are widely used for this purpose. nih.gov The use of additives in the mobile phase, such as methanesulfonic acid, has been shown to improve peak shape and resolution in some chiral separations. researchgate.net A successful chiral separation allows for the accurate quantification of each stereoisomer, which is critical in pharmaceutical and chemical synthesis.
Theoretical and Computational Investigations of 6,6 Dimethyl 4 Heptynyl Methanesulfonate
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory Applications
The electronic structure of 6,6-Dimethyl-4-heptynyl methanesulfonate (B1217627) would be investigated using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For 6,6-Dimethyl-4-heptynyl methanesulfonate, the location of the HOMO and LUMO would be of particular interest. The HOMO is likely to be located around the electron-rich alkyne (carbon-carbon triple bond) functionality, while the LUMO may be associated with the electrophilic methanesulfonate group. The analysis of these orbitals would help in predicting how the molecule might interact with other reagents.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
Conformation Analysis and Exploration of Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid, and different spatial arrangements of its atoms, known as conformations, are possible due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.
This would be achieved by systematically rotating the rotatable bonds in the molecule and calculating the potential energy at each step. The results are visualized on a potential energy surface (PES), where the low-energy regions correspond to stable conformers. This analysis is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. For this compound, rotations around the C-C and C-O single bonds would be of primary importance.
Solvation Effects on Reactivity and Selectivity in Solution-Phase Reactions
Chemical reactions are most often carried out in a solvent, which can have a significant impact on the reaction's rate and outcome. Computational models can be used to simulate the effect of a solvent on the properties of this compound.
There are two main approaches to modeling solvation: explicit and implicit models. In an explicit solvent model, individual solvent molecules are included in the calculation, providing a very detailed picture but at a high computational cost. In an implicit solvent model, the solvent is represented as a continuous medium with a given dielectric constant, which is computationally less demanding. The choice of model would depend on the specific reaction and desired accuracy. These models would be used to understand how the solvent stabilizes or destabilizes the reactants, transition states, and products of a potential reaction involving this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic parameters that could be predicted include:
Infrared (IR) spectra: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present, such as the alkyne and sulfonate groups.
Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a predicted NMR spectrum. This is a powerful tool for structure elucidation.
A strong agreement between the predicted and experimental spectra would provide confidence in the accuracy of the computational model and the predicted geometric and electronic structures.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| IR (C≡C stretch) | 2150 cm⁻¹ | Not Available |
| ¹H NMR (CH₃-S) | 2.9 ppm | Not Available |
Computational Design of Novel Reactions and Predictive Modeling of Reaction Outcomes
Once a reliable computational model for this compound is established, it can be used to design new reactions and predict their outcomes. For example, by studying the molecule's reactivity profile (based on FMO theory and electrostatic potential maps), potential reaction partners and conditions can be identified.
Computational modeling can be used to explore the reaction mechanisms of potential transformations. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction can be assessed. This predictive power can guide experimental work, saving time and resources by focusing on the most promising reaction pathways. For instance, the methanesulfonate group is a good leaving group, and computational studies could model its substitution reactions with various nucleophiles.
Future Research Directions and Emerging Opportunities for 6,6 Dimethyl 4 Heptynyl Methanesulfonate
Exploration of Photoredox and Electrochemical Transformations Involving the Compound
The alkyne functionality within 6,6-Dimethyl-4-heptynyl methanesulfonate (B1217627) could theoretically be a handle for photoredox and electrochemical transformations. Future research could investigate its participation in radical-based reactions initiated by photoredox catalysts or its electrochemical oxidation or reduction to generate reactive intermediates. Such studies would aim to understand the compound's redox properties and its potential to engage in novel carbon-carbon or carbon-heteroatom bond-forming reactions.
Integration into Flow Chemistry Systems for Enhanced Reaction Efficiency and Scalability
Should synthetic applications for 6,6-Dimethyl-4-heptynyl methanesulfonate be identified, its integration into flow chemistry systems would be a logical step for process optimization. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow systems could potentially improve reaction yields, selectivity, and safety, particularly if any exothermic or hazardous transformations are developed.
Application in Bioorthogonal Chemistry Beyond Traditional Click Reactions
The internal alkyne in this compound makes it a potential candidate for bioorthogonal chemistry. While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples of "click" chemistry, future research could explore other, less conventional bioorthogonal reactions involving internal alkynes. nih.govnih.govresearchgate.netresearchgate.netspringernature.com This might include developing new ligation partners or reaction conditions that are compatible with biological systems.
Development of Sustainable and Green Chemistry Routes to the Compound and its Derivatives
Currently, established synthetic routes to this compound are not widely reported. A key area for future research would be the development of sustainable and green synthetic methods. nih.govresearchgate.netresearchgate.net This would involve exploring the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions, such as ultrasound-assisted synthesis, to minimize the environmental impact of its production. nih.gov The electrochemical synthesis of related mesylates has been explored, suggesting a potential green route. researchgate.net
Potential for Advanced Functional Materials and Nanotechnology Applications
The rigid, linear structure of the alkyne moiety in this compound could be leveraged in the design of advanced functional materials. Future investigations might explore its incorporation into polymers or other macromolecular structures to impart specific electronic, optical, or mechanical properties. In nanotechnology, the compound could potentially be used as a building block for self-assembled monolayers or as a linker for functionalizing nanoparticles.
Interdisciplinary Research at the Interface of Organic Chemistry and Related Sciences
The potential applications of this compound, once established, would likely foster interdisciplinary research. Collaboration with materials scientists, chemical biologists, and engineers would be essential to fully realize its potential in areas ranging from drug discovery to the development of novel electronic devices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,6-Dimethyl-4-heptynyl methanesulfonate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves methanesulfonation of the corresponding alcohol precursor (e.g., 6,6-Dimethyl-4-heptynol) using methanesulfonyl chloride in the presence of a base like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC with a sodium 1-octanesulfonate buffer system (pH 4.6) and methanol mobile phase (65:35 v/v) to resolve impurities . Confirm final purity (>98%) via integration of chromatographic peaks and comparison with reference standards.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the methanesulfonate ester group (δ ~3.0 ppm for CHSO) and alkyne protons (δ ~1.9–2.1 ppm).
- IR : Validate the sulfonate ester (S=O stretching at 1350–1200 cm) and alkyne (C≡C stretch at ~2100 cm).
- HPLC-MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) to detect molecular ion peaks and fragmentation patterns. Cross-reference with PubChem-derived InChI key systems for structural validation .
Q. What stability considerations are critical during storage and handling in experimental settings?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the sulfonate ester. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture or basic conditions, which accelerate ester cleavage. Use glass vials with PTFE-lined caps to minimize adsorption onto surfaces, as observed in studies of indoor surface-organic compound interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during reaction mechanism studies involving this compound?
- Methodological Answer : Discrepancies in rate constants may arise from solvent polarity effects or competing reaction pathways (e.g., alkyne participation). Design controlled experiments using deuterated solvents (e.g., DO vs. THF) to isolate solvent effects. Employ kinetic isotope effect (KIE) studies or computational modeling (DFT) to differentiate between SN1/SN2 mechanisms. Cross-validate results with -labeling of the sulfonate group to track oxygen transfer pathways .
Q. What strategies are recommended for designing experiments to study the reactivity of this compound under varied catalytic conditions?
- Methodological Answer : Use a fractional factorial design to test variables such as temperature (25–80°C), catalyst type (e.g., Pd/C, CuI), and solvent polarity (DMF vs. toluene). Monitor reaction progress via in-situ FTIR or GC-MS. For example, alkyne functional groups may undergo Sonogashira coupling under Pd catalysis, while the sulfonate group could participate in nucleophilic substitutions. Prioritize orthogonal analytical techniques (e.g., NMR and LC-MS) to distinguish between parallel reaction pathways .
Q. How can discrepancies between theoretical (DFT-predicted) and experimental spectroscopic data be addressed?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Re-optimize computational models using implicit solvation methods (e.g., COSMO-RS) and compare with experimental data in solvents like methanol or acetonitrile. For NMR shifts, apply gauge-including atomic orbital (GIAO) calculations with hybrid functionals (e.g., B3LYP/6-311+G(d,p)). If alkyne proton shifts deviate, consider dynamic effects like restricted rotation or hydrogen bonding with the sulfonate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
